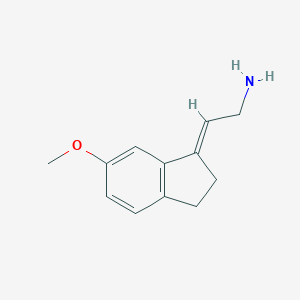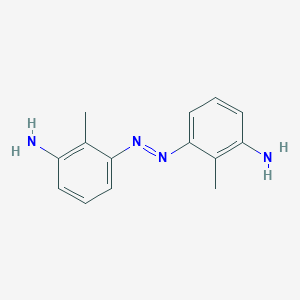
3,3'-Diamino-2,2'-dimethylazobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
‘3,3’-Diamino-2,2’-dimethylazobenzene’ (DAB) is a synthetic organic compound that has been extensively used in the field of chemistry and biochemistry. It is a diazo compound with the molecular formula C16H18N4 and a molecular weight of 262.34 g/mol. DAB is widely used as a reagent in various organic reactions, and it has been found to have potential applications in the field of photodynamic therapy and cancer research.
Wirkmechanismus
The mechanism of action of 3,3'-Diamino-2,2'-dimethylazobenzene in PDT involves the activation of the compound by light. Upon exposure to light, 3,3'-Diamino-2,2'-dimethylazobenzene undergoes a photochemical reaction that results in the production of singlet oxygen and other ROS. These ROS can cause damage to cancer cells, leading to their destruction.
Biochemical and Physiological Effects:
3,3'-Diamino-2,2'-dimethylazobenzene has been found to have several biochemical and physiological effects. It has been shown to induce DNA damage in cancer cells, which can lead to cell death. 3,3'-Diamino-2,2'-dimethylazobenzene has also been found to inhibit the growth of cancer cells in vitro and in vivo. Furthermore, 3,3'-Diamino-2,2'-dimethylazobenzene has been shown to have low toxicity towards normal cells, making it a promising candidate for use in cancer therapy.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 3,3'-Diamino-2,2'-dimethylazobenzene in lab experiments is its ease of synthesis. 3,3'-Diamino-2,2'-dimethylazobenzene can be synthesized using simple and readily available reagents, making it a cost-effective option for research. Additionally, 3,3'-Diamino-2,2'-dimethylazobenzene has been found to have low toxicity towards normal cells, making it a safer option for use in lab experiments.
However, there are also some limitations associated with the use of 3,3'-Diamino-2,2'-dimethylazobenzene in lab experiments. One of the major limitations is its solubility. 3,3'-Diamino-2,2'-dimethylazobenzene is poorly soluble in water, which can make it difficult to work with in aqueous environments. Additionally, 3,3'-Diamino-2,2'-dimethylazobenzene has been found to be unstable under certain conditions, which can limit its shelf life and reproducibility.
Zukünftige Richtungen
There are several future directions that can be explored in the field of 3,3'-Diamino-2,2'-dimethylazobenzene research. One potential direction is the development of new synthetic methods for 3,3'-Diamino-2,2'-dimethylazobenzene that can improve its solubility and stability. Additionally, further studies can be conducted to investigate the potential of 3,3'-Diamino-2,2'-dimethylazobenzene as a photosensitizer for PDT of cancer. Other potential applications of 3,3'-Diamino-2,2'-dimethylazobenzene can also be explored, such as its use in the synthesis of novel organic compounds. Overall, the potential of 3,3'-Diamino-2,2'-dimethylazobenzene in various fields of research makes it an exciting area for future exploration.
Synthesemethoden
The synthesis of 3,3'-Diamino-2,2'-dimethylazobenzene involves the reaction of 2,2’-dimethyl-4-nitrosoazobenzene with hydrazine hydrate in the presence of a catalyst. The reaction produces 3,3'-Diamino-2,2'-dimethylazobenzene as a yellow crystalline solid, which can be purified by recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
3,3'-Diamino-2,2'-dimethylazobenzene has been extensively studied for its potential applications in the field of cancer research. It has been found to have photodynamic properties, which means that it can be activated by light to produce reactive oxygen species (ROS) that can cause damage to cancer cells. 3,3'-Diamino-2,2'-dimethylazobenzene has been used in various studies to investigate its potential as a photosensitizer for photodynamic therapy (PDT) of cancer.
Eigenschaften
CAS-Nummer |
143922-97-8 |
|---|---|
Produktname |
3,3'-Diamino-2,2'-dimethylazobenzene |
Molekularformel |
C14H16N4 |
Molekulargewicht |
240.3 g/mol |
IUPAC-Name |
3-[(3-amino-2-methylphenyl)diazenyl]-2-methylaniline |
InChI |
InChI=1S/C14H16N4/c1-9-11(15)5-3-7-13(9)17-18-14-8-4-6-12(16)10(14)2/h3-8H,15-16H2,1-2H3 |
InChI-Schlüssel |
NOSXDHLEUPGNMK-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC=C1N=NC2=CC=CC(=C2C)N)N |
Kanonische SMILES |
CC1=C(C=CC=C1N=NC2=CC=CC(=C2C)N)N |
Synonyme |
33DIAMINO22DIMETHYLAZOBENZENE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



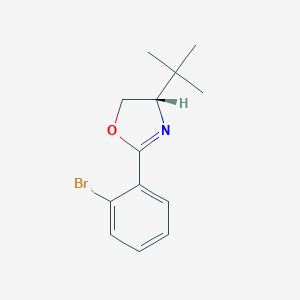
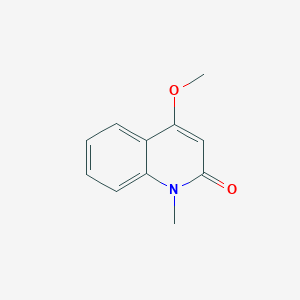
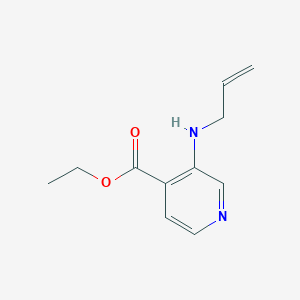


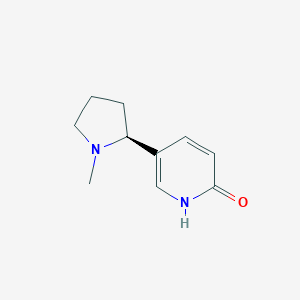
![(S)-N-[2-(5-Bromo-2,3-dihydro-6-hydroxy-1H-inden-1-YL)ethyl]propanamide](/img/structure/B130974.png)
![rac-N-[2-(2,3-Dihydro-6-methoxy-1H-inden-1-yl)ethyl]propanamide](/img/structure/B130979.png)
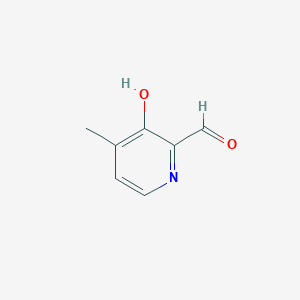
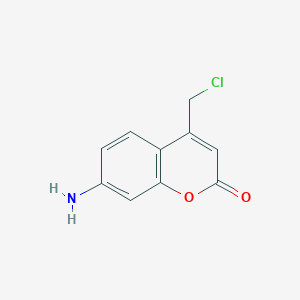
![(S)-N-[2-(2,3-Dihydro-6-methoxy-1H-inden-1-YL)ethyl]propanamide](/img/structure/B130984.png)
![(E)-N-[2-(2,3-Dihydro-6-methoxy-1H-inden-1-ylidene)ethyl]propanamide](/img/structure/B130985.png)
